N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide
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Description
N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide, also known as DSP-4, is a compound that has garnered attention in the scientific community due to its potential applications in research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons, making it a useful tool for studying the role of the noradrenergic system in various physiological and behavioral processes.
Scientific Research Applications
Antibacterial Activity
- N-substituted acetamide derivatives, including compounds related to N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide, have been synthesized and evaluated for their antibacterial potentials. Specifically, compound 8g showed significant antibacterial activity against various bacterial strains including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).
Antimalarial and Antiviral Activity
- Certain N-substituted acetamide derivatives have shown promising in vitro antimalarial activity and have been explored for their potential use as COVID-19 drugs. These derivatives include structures similar to this compound (Fahim & Ismael, 2021).
Antithrombotic Properties
- Related compounds with a similar structural framework have been studied for their antithrombotic properties. These studies provide insights into the potential therapeutic applications of such compounds in preventing thrombosis (Lorrain et al., 2003).
Enzyme Inhibition and Potential Therapeutic Applications
- Derivatives of N-substituted acetamides, structurally similar to the compound , have been synthesized and evaluated for their enzyme inhibitory activities. This includes inhibition of acetylcholinesterase and butyrylcholinesterase, highlighting potential therapeutic applications in conditions like Alzheimer's disease (Khalid et al., 2014).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N4O3S/c18-14-10-15(19)12-16(11-14)20-17(24)13-21-6-8-23(9-7-21)27(25,26)22-4-2-1-3-5-22/h10-12H,1-9,13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHDCSHFIIPNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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